Acetic acid;3-methoxyphenanthren-4-ol
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Overview
Description
Acetic acid;3-methoxyphenanthren-4-ol is a chemical compound with the molecular formula C16H14O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both acetic acid and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methoxyphenanthren-4-ol typically involves the acylation of 3-methoxyphenanthrene. One common method is the Friedel-Crafts acylation reaction, where 3-methoxyphenanthrene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methoxyphenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxyphenanthrene.
Reduction: The acetic acid moiety can be reduced to an alcohol group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 3-hydroxyphenanthrene
Reduction: 3-methoxyphenanthren-4-ol alcohol derivative
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;3-methoxyphenanthren-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;3-methoxyphenanthren-4-ol involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-hydroxyphenanthrene: Similar structure but with a hydroxyl group instead of a methoxy group.
Phenanthrene-4-carboxylic acid: Contains a carboxylic acid group at the 4-position instead of an acetic acid moiety.
3-methoxyphenanthrene: Lacks the acetic acid group, only contains the methoxy group.
Uniqueness
Acetic acid;3-methoxyphenanthren-4-ol is unique due to the presence of both acetic acid and methoxy functional groups, which confer distinct chemical reactivity and potential biological activity. Its dual functionality allows for a broader range of chemical modifications and applications compared to its similar compounds .
Properties
CAS No. |
110334-08-2 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
acetic acid;3-methoxyphenanthren-4-ol |
InChI |
InChI=1S/C15H12O2.C2H4O2/c1-17-13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)15(13)16;1-2(3)4/h2-9,16H,1H3;1H3,(H,3,4) |
InChI Key |
KWBSQPIXBMELEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C2=C(C=CC3=CC=CC=C32)C=C1)O |
Origin of Product |
United States |
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